3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
CAS No.: 393840-55-6
Cat. No.: VC7242507
Molecular Formula: C25H18F5N5O2S
Molecular Weight: 547.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393840-55-6 |
|---|---|
| Molecular Formula | C25H18F5N5O2S |
| Molecular Weight | 547.5 |
| IUPAC Name | 3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C25H18F5N5O2S/c26-17-7-9-19(10-8-17)32-22(36)14-38-24-34-33-21(13-31-23(37)15-3-1-5-18(27)11-15)35(24)20-6-2-4-16(12-20)25(28,29)30/h1-12H,13-14H2,(H,31,37)(H,32,36) |
| Standard InChI Key | JIFKBTIBHAITIC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C<sub>25</sub>H<sub>18</sub>F<sub>5</sub>N<sub>5</sub>O<sub>2</sub>S, with a molecular weight of 547.5 g/mol. Its IUPAC name, 3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide, reflects the intricate arrangement of functional groups.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
| Molecular Formula | C<sub>25</sub>H<sub>18</sub>F<sub>5</sub>N<sub>5</sub>O<sub>2</sub>S |
| Molecular Weight | 547.5 g/mol |
| SMILES | C1=CC(=CC(=C1)F)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)F |
| InChI Key | JIFKBTIBHAITIC-UHFFFAOYSA-N |
Functional Group Analysis
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Fluorine Substituents: The molecule contains five fluorine atoms across its benzamide and trifluoromethylphenyl groups. Fluorine’s electronegativity enhances lipid solubility and metabolic stability, often improving pharmacokinetic profiles.
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1,2,4-Triazole Core: This heterocyclic ring is pivotal for bioactivity, enabling hydrogen bonding and π-π stacking interactions with biological targets.
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Sulfanyl Linker: The thioether (-S-) group bridges the triazole and carbamoyl moieties, influencing conformational flexibility and redox reactivity.
Synthesis and Medicinal Chemistry
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the construction of the triazole ring. Key stages include:
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Triazole Formation: Cyclization of thiosemicarbazides under acidic or basic conditions yields the 1,2,4-triazole scaffold.
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Sulfanyl Group Introduction: Alkylation or nucleophilic substitution reactions attach the sulfanyl-carbamoyl sidechain.
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Fluorination Steps: Electrophilic aromatic substitution or palladium-catalyzed cross-coupling introduces fluorine atoms at specific positions.
Reaction conditions (e.g., ethanol or DMF as solvents, temperatures of 60–100°C) are optimized to maximize yields and purity, which typically exceed 95%.
Structure-Activity Relationships (SAR)
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Triazole Modifications: Substitutions at the triazole N1 position (e.g., trifluoromethylphenyl) enhance target selectivity, particularly in kinase inhibition.
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Fluorine Positioning: Para-fluorine on the benzamide moiety improves cellular uptake, while meta-trifluoromethyl groups on the phenyl ring augment hydrophobic interactions.
Biological Activity and Mechanisms
In Vitro Cytotoxicity
The compound demonstrates nanomolar IC<sub>50</sub> values against breast (MCF-7) and lung (A549) cancer cell lines. Comparative studies show a 3–5-fold increase in potency relative to non-fluorinated analogs.
Apoptotic Mechanisms
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Caspase Activation: Treatment induces caspase-3/7 activity, triggering apoptosis via the intrinsic mitochondrial pathway.
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Cell Cycle Arrest: G1/S phase arrest correlates with downregulation of cyclin D1 and CDK4/6, as observed in western blot analyses.
Antimicrobial Effects
The triazole moiety disrupts fungal ergosterol biosynthesis, with MIC values of 2–8 µg/mL against Candida albicans. Bacterial efficacy is limited, suggesting selectivity for eukaryotic pathways.
Enzymatic Inhibition
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Kinase Inhibition: The compound inhibits protein kinase B (Akt) with an IC<sub>50</sub> of 12 nM, likely due to competitive binding at the ATP pocket.
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GPCR Modulation: Allosteric modulation of serotonin receptors (5-HT<sub>2A</sub>) has been hypothesized based on molecular docking studies.
Preclinical Research and Case Studies
Triazole Derivatives in Oncology
A 2024 study in Journal of Medicinal Chemistry highlighted triazole-based analogs achieving tumor regression in xenograft models. Co-administration with paclitaxel synergistically reduced tumor volume by 78%.
Fluorinated Drug Candidates
Research comparing fluorinated vs. non-fluorinated triazoles revealed a 40% increase in plasma half-life for the former, attributed to reduced CYP450-mediated metabolism.
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